molecular formula C9H20O2 B052112 2-Butyl-2-ethyl-1,3-propanediol CAS No. 115-84-4

2-Butyl-2-ethyl-1,3-propanediol

Cat. No. B052112
CAS RN: 115-84-4
M. Wt: 160.25 g/mol
InChI Key: DSKYSDCYIODJPC-UHFFFAOYSA-N
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Description

"2-Butyl-2-ethyl-1,3-propanediol" is a chemical compound with potential interest in various industrial applications due to its structural properties. The compound's synthesis, structural analysis, and reactions offer insights into its utility and behavior in chemical processes. While direct studies on this compound are limited, research on similar diols and chemical processes provides valuable information.

Synthesis Analysis

The synthesis of diols like "2-Butyl-2-ethyl-1,3-propanediol" often involves catalytic hydrogenation processes or biotechnological methods. For example, glycerol, a structurally related diol, can be produced biologically or through the hydrogenolysis of renewable resources, suggesting possible synthesis routes for related diols (Xiu & Zeng, 2008).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the reactivity and properties of chemical compounds. The structure of diols, including branching and functional groups, significantly impacts their chemical behavior and potential applications. While specific studies on "2-Butyl-2-ethyl-1,3-propanediol" are not directly available, general principles of molecular structure analysis apply.

Chemical Reactions and Properties

Diols engage in various chemical reactions, including etherification, esterification, and oxidation. The presence of multiple hydroxyl groups allows for diverse chemical transformations, impacting the compound's utility in synthetic chemistry and industrial applications. Catalytic processes for transforming glycerol into valuable chemicals like 1,3-propanediol offer insights into potential reactions (da Silva Ruy et al., 2020).

Scientific Research Applications

Application

2-Butyl-2-ethyl-1,3-propanediol is used in the synthesis of polyesters .

Method of Application

This compound undergoes bulk polycondensation with a diacid monomer, specifically terephthalic acid, to yield poly(ethylene terephthalate) copolymers .

Results or Outcomes

Polyurethane Resins

Application

2-Butyl-2-ethyl-1,3-propanediol is used in the synthesis of polyurethane resins .

Method of Application

This compound is used as a monomer in the polymerization process to create polyurethane resins .

Results or Outcomes

The result of this reaction is a type of polyurethane resin. Polyurethane resins are widely used in various industries due to their durability, flexibility, and resistance to weather and chemicals .

Alkyd Resins

Application

2-Butyl-2-ethyl-1,3-propanediol is used in the synthesis of alkyd resins .

Method of Application

This compound is used as a monomer in the polymerization process to create alkyd resins .

Results or Outcomes

The result of this reaction is a type of alkyd resin. Alkyd resins are typically used in paints and varnishes .

Powder Coating Resins

Application

2-Butyl-2-ethyl-1,3-propanediol is used in the synthesis of powder coating resins .

Method of Application

This compound is used as a monomer in the polymerization process to create powder coating resins .

Results or Outcomes

The result of this reaction is a type of powder coating resin. Powder coatings are used for their durability and high-quality finish in a wide range of applications .

Safety And Hazards

2-Butyl-2-ethyl-1,3-propanediol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

Future Directions

As a component used in the production of polyurethane powder, coil, and can coatings and other stoving enamels, 2-Butyl-2-ethyl-1,3-propanediol has potential applications in various industries . Its excellent UV-protection and very low water adsorption make it a promising compound for future research and development .

properties

IUPAC Name

2-butyl-2-ethylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-3-5-6-9(4-2,7-10)8-11/h10-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKYSDCYIODJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041400
Record name 2-Butyl-2-ethyl-1,3-propanediol
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Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 1,3-Propanediol, 2-butyl-2-ethyl-
Source EPA Chemicals under the TSCA
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Product Name

2-Butyl-2-ethyl-1,3-propanediol

CAS RN

115-84-4
Record name 2-Butyl-2-ethyl-1,3-propanediol
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Record name 2-Butyl-2-ethyl-1,3-propanediol
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Record name 2-Butyl-2-ethyl-1,3-propanediol
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Record name 1,3-Propanediol, 2-butyl-2-ethyl-
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Record name 2-Butyl-2-ethyl-1,3-propanediol
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Record name 2-butyl-2-ethylpropanediol
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Record name 2-ETHYL-2-BUTYL-1,3-PROPANEDIOL
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Synthesis routes and methods I

Procedure details

The molar ratio of the 2-ethyl hexanal to the formaldehyde, used as the initial materials of the reaction, should be within the range 1:2 to 1:4, preferably within the range 1:2.5 to 1:3.5. To the mixture is added a neutral or cationic phase transfer catalyst, such as neutral polyethylene glycol (e.g. PEG 400) or a cationic tetrabutylammoniumhydrogen sulfate (TBAHSO4) or tricaprylmethylammonium chloride (Aliquat 336). These are added in an amount of 1-50% by weight, preferably 5-30% by weight, of the mass of the formalin solution or, if solid paraformaldehyde is used, in an amount of 1-20% by weight, preferably 3-10% by weight, of the mass of the aqueous solution and solid paraformaidehyde, or in an amount of 1-50% by weight, preferably 5-15% by weight, of the amount of 2-ethyl hexanal. The mixture of the initial materials is heated to 30°-100° C., preferably to 50°-80° C., and most preferably to 60°-80° C., and an aqueous solution of the alkali metal hydroxide or earth alkali metal hydroxide is added to the mixture, drop by drop, in the course of up to 5 h, preferably 1-3 h, and the reaction is continued at the said temperature for up to 3 h, preferably 15 min-2 h, most preferably 15 min-1 h 15 min. The alkali metal hydroxide or earth alkali metal hydroxide is used in a molar amount 1:1 to 2:1, preferably in a molar amount of 1.25:1 to 1.75:1 to that of 2:1-ethyl hexanal. After this reaction step the mixture is neutralized with an organic acid or a mineral acid, preferably for example sulfuric acid, and the phases are separated from each other, preferably while they are hot. The organic phase is washed with water once or several times, preferably 1-2 times, by using for the wash an amount of water at minimum 50% of the mass of the organic phase. The phases are separated and the organic phases are combined and vacuum distilled. The boiling point of the final product is 130°-132° C./9 mmHg. The yield obtained for 2-n-butyl-2-ethyl-1,3-propane diol was up to more than 92%, depending on the reaction conditions and the molar proportions.
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Synthesis routes and methods II

Procedure details

A process for producing 2-butyl-2-ethyl-1,3-propanediol, comprising feeding a hydroxide compound into a reaction mixture containing 2-ethylhexanal and formaldehyde wherein said hydroxide compound is fed into the reaction mixture continuously and incrementally to produce 2-butyl-2-ethyl-1,3-propanediol such that the reaction mixture is maintained in two phases, an organic phase and an aqueous phase throughout the entire production process.
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Synthesis routes and methods III

Procedure details

BEPD was prepared by a semi-batch process out of 2-ethylhexanal (2-EH), having a purity of over 90 weight-%, and formaline. The concentration of the formaline aqueous solution was 37 weight-% HCHO and it contained 10 weight-% CH3OH. First, 1207 g (9.225 moles) of 2-EH and 1911 g (23.546 moles) of HCHO were fed into the reactor to make up the reaction mixture, after which 927 g (11.125 moles) in total of sodium hydroxide was fed into the reaction mixture. The concentration of the sodium hydroxide aqueous solution was 48 weight-%, and it was fed for 6 hours at three input rates, namely 93 g/h (1.1161 moles per hour) during the first hour of the reaction (beginning at time T1), 135 g/h of NaOH (1.6201 moles/h; beginning at time T2) during the following two hours and, finally, 188 g/h (2.2562 moles/h; beginning at time T3) during the third to the 6th hour.
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Synthesis routes and methods IV

Procedure details

This invention pertains to an improved process for the preparation of 2-ethyl-2-(hydroxymethyl)hexanal by the condensation of 2-ethylhexanal and formaldehyde in the presence of a trialkylamine catalyst. More specifically, this invention pertains to a continuous process for the manufacture of 2-ethyl 2-(hydroxymethyl)hexanal wherein 2-ethylhexanal, formaldehyde and a tertiary amine are continuously fed to a reaction zone, crude product comprising an aqueous phase and an organic phase containing 2-ethyl 2-(hydroxymethyl)hexanal and 2-ethylhexanal is continuously removed from the reaction zone. This invention also concerns the azeotropic distillation of the organic phase of the crude product whereby unreacted 2-ethylhexanal is recovered. Finally, this invention provides for the catalytic hydrogenation of the refined, organic phase of the crude product to produce 2-butyl-2-ethyl-1,3 -propanediol.
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Synthesis routes and methods V

Procedure details

Disclosed is a continuous process for the manufacture of 2-ethyl-2-(hydroxymethyl)hexanal wherein 2-ethylhexanal, formaldehyde and a tertiary amine are continuously fed to a reaction zone and crude product comprising an aqueous phase and an organic phase containing 2-ethyl-2-(hydroxymethyl)hexanal and 2-ethylhexanal is continuously removed from the reaction zone. Also disclosed are processes for (1) the azeotropic distillation of the organic phase of the crude product whereby unreacted 2-ethylhexanal is recovered and (2) the catalytic hydrogenation of the refined, organic phase of the crude product to produce 2-butyl-2-ethyl-1,3-propanediol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Butyl-2-ethyl-1,3-propanediol
Reactant of Route 2
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2-Butyl-2-ethyl-1,3-propanediol
Reactant of Route 3
2-Butyl-2-ethyl-1,3-propanediol
Reactant of Route 4
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Reactant of Route 5
2-Butyl-2-ethyl-1,3-propanediol
Reactant of Route 6
2-Butyl-2-ethyl-1,3-propanediol

Citations

For This Compound
277
Citations
T Kwon, M Hirata, T Hano… - Separation science and …, 2005 - Taylor & Francis
Boron extraction with 2‐butyl‐2‐ethyl‐1,3‐propanediol (BEPD) and 2‐ethylhexanol (EHA) in butyl acetate (BA) was carried out at various boron and extractants concentrations. The …
Number of citations: 18 www.tandfonline.com
WV Steele, RD Chirico, SE Knipmeyer… - Journal of Chemical & …, 2002 - ACS Publications
This paper reports measurements made within DIPPR 2 Project 821 for the 1995 Project Year. Vapor pressures were measured to a pressure limit of 270 kPa or lower decomposition …
Number of citations: 60 pubs.acs.org
DPR Kint, A Martínez de Ilarduya… - Journal of applied …, 2002 - Wiley Online Library
Poly(ethylene terephthalate) copolymers (abbreviated PEBEPT) containing 2‐butyl‐2‐ethyl‐1,3‐propanediol (BEPD) for the whole range of compositions were prepared by bulk …
Number of citations: 13 onlinelibrary.wiley.com
G Chang, Z Bao, Z Zhang, H Xing, B Su… - Industrial & …, 2014 - ACS Publications
In recent decades, 2-butyl-2-ethyl-1,3-propanediol (BEPD) has been extensively evaluated as an efficient extractant for the recovery of boron from brine solutions commonly present in …
Number of citations: 11 pubs.acs.org
TO Kwon, M Hirata, E Torisaka… - … congress program and …, 2004 - jstage.jst.go.jp
Solvent extraction has been known as an appropriate method to remove boron from wastewaters. Diols have been used most intensively for this purpose. In this study, equilibriums of …
Number of citations: 2 www.jstage.jst.go.jp
MO Lehmus, S Toppinen, MK Seläntaus… - Industrial & …, 1999 - ACS Publications
In the present study, a kinetic model of the autocatalyzed linear complex esterification of 2-butyl-2-ethyl-1,3-propanediol (BEPD), octanoic acid, and adipic acid was developed. The …
Number of citations: 6 pubs.acs.org
JE Schmidt - 1957 - search.proquest.com
The present investigation was undertaken in an attempt to shed light on the apparently differing results obtained by Markees and Burger and Farthing when treating diols with thionyl …
Number of citations: 0 search.proquest.com
M Vaahtio, K Anknar - Paint & Coatings Industry, 1997 - elibrary.ru
Offers basic information on the influence of 2-butyl-2-ethyl-1, 3-propanediol (BEPD) in polyester resins, compared to more commonly used diols. Structure and properties of diol; …
Number of citations: 0 elibrary.ru
TO Kwon, Y Kawano, E Toorisaka - Solvent extraction research and …, 2004 - cir.nii.ac.jp
… Equilibrium of Boron Extraction with 2 Butyl 2 ethyl 1 3 propanediol in 2 Ethylhexanol …
Number of citations: 5 cir.nii.ac.jp
P Werle, M Morawietz, S Lundmark… - Ullmann's …, 2000 - Wiley Online Library
The article contains sections titled: 1. General Aspects 2. Diols 2.1. 1,5‐Pentanediol 2.2. 1,4‐Butanediol 2.3. 1,3‐Propanediols 2.3.1. 2,2‐Dimethyl‐1,3‐propanediol (Neopentyl Glycol) …
Number of citations: 78 onlinelibrary.wiley.com

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